3-Methyl-2-(2,4,6-trimethoxyphenyl)oxazolidine
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Overview
Description
3-Methyl-2-(2,4,6-trimethoxyphenyl)oxazolidine is a chemical compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol . This compound features an oxazolidine ring substituted with a 3-methyl group and a 2,4,6-trimethoxyphenyl group. The presence of the trimethoxyphenyl group is significant due to its pharmacophoric properties, which contribute to the compound’s biological activities .
Preparation Methods
The synthesis of 3-Methyl-2-(2,4,6-trimethoxyphenyl)oxazolidine typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with an appropriate amine and a methylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Methyl-2-(2,4,6-trimethoxyphenyl)oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Scientific Research Applications
3-Methyl-2-(2,4,6-trimethoxyphenyl)oxazolidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s trimethoxyphenyl group is known for its bioactivity, making it useful in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2,4,6-trimethoxyphenyl)oxazolidine involves its interaction with specific molecular targets. The trimethoxyphenyl group can inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
3-Methyl-2-(2,4,6-trimethoxyphenyl)oxazolidine can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in various therapeutic applications. The uniqueness of this compound lies in its oxazolidine ring, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl-containing compounds.
Properties
CAS No. |
101932-26-7 |
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Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-oxazolidine |
InChI |
InChI=1S/C13H19NO4/c1-14-5-6-18-13(14)12-10(16-3)7-9(15-2)8-11(12)17-4/h7-8,13H,5-6H2,1-4H3 |
InChI Key |
BHLAYNZWHMXGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC1C2=C(C=C(C=C2OC)OC)OC |
Origin of Product |
United States |
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